molecular formula C16H15F5N2O3 B4994528 (2,3,4,5,6-PENTAFLUOROPHENYL)[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE

(2,3,4,5,6-PENTAFLUOROPHENYL)[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE

Cat. No.: B4994528
M. Wt: 378.29 g/mol
InChI Key: OYQYGBUQNJPWLF-UHFFFAOYSA-N
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Description

(2,3,4,5,6-PENTAFLUOROPHENYL)[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound characterized by the presence of a pentafluorophenyl group and a tetrahydro-2-furanylcarbonyl piperazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5,6-PENTAFLUOROPHENYL)[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE typically involves multiple steps. One common approach is to start with the preparation of the pentafluorophenyl derivative, followed by the introduction of the tetrahydro-2-furanylcarbonyl piperazino group. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reactions are typically carried out at low to moderate temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2,3,4,5,6-PENTAFLUOROPHENYL)[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (2,3,4,5,6-PENTAFLUOROPHENYL)[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies .

Medicine

In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (2,3,4,5,6-PENTAFLUOROPHENYL)[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The pentafluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazino moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2,3,4,5,6-PENTAFLUOROPHENYL)[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE apart is its combination of a highly fluorinated aromatic ring with a piperazino moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

oxolan-2-yl-[4-(2,3,4,5,6-pentafluorobenzoyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F5N2O3/c17-10-9(11(18)13(20)14(21)12(10)19)16(25)23-5-3-22(4-6-23)15(24)8-2-1-7-26-8/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQYGBUQNJPWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F5N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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